molecular formula C11H10ClN3O B13864677 4-Chloro-2-ethylquinazoline-8-carboxamide

4-Chloro-2-ethylquinazoline-8-carboxamide

Cat. No.: B13864677
M. Wt: 235.67 g/mol
InChI Key: KLKZAZMYYGNTNA-UHFFFAOYSA-N
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Description

4-Chloro-2-ethylquinazoline-8-carboxamide is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethylquinazoline-8-carboxamide typically involves the reaction of 4-chloroquinazoline with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the compound. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethylquinazoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolines, quinazoline N-oxides, and dihydroquinazolines, each with distinct biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethylquinazoline-8-carboxamide involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream signaling proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-ethylquinazoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its chlorine and ethyl substitutions enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

4-chloro-2-ethylquinazoline-8-carboxamide

InChI

InChI=1S/C11H10ClN3O/c1-2-8-14-9-6(10(12)15-8)4-3-5-7(9)11(13)16/h3-5H,2H2,1H3,(H2,13,16)

InChI Key

KLKZAZMYYGNTNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC=C2C(=O)N)C(=N1)Cl

Origin of Product

United States

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